Cas no 939-83-3 (2-Methyl-5-nitrobenzonitrile)

2-Methyl-5-nitrobenzonitrile structure
2-Methyl-5-nitrobenzonitrile structure
Product Name:2-Methyl-5-nitrobenzonitrile
N.o CAS:939-83-3
MF:C8H6N2O2
MW:162.145441532135
MDL:MFCD00017040
CID:83237
PubChem ID:350143
Update Time:2025-11-02

2-Methyl-5-nitrobenzonitrile Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Methyl-5-nitrobenzonitrile
    • 5-Nitro-o-tolunitrile
    • L-AP3
    • Benzonitrile, 2-methyl-5-nitro-
    • 2-Cyano-4-nitrotoluene
    • 4-Nitro-o-tolunitrile
    • XOSDYLFXPMFRGF-UHFFFAOYSA-N
    • 2-methyl-5-nitrobenzenecarbonitrile
    • 3-Cyano-4-methylnitrobenzene
    • 2-methyl-5-nitro-benzonitrile
    • NSC507493
    • 4-Nitro-2-cyanotoluene
    • 5-Nitro-ortho-tolunitrile
    • 5-Nitro-2-methylbenzonitril
    • 6-methyl-3-nitrobenzonitrile
    • KSC498C0H
    • 2-methyl-5-nitro benzonitrile
    • 6-methyl-3-nitro-benzonitrile
    • Benzonitrile,2-methyl-5-ni
    • 2-Methyl-5-nitrobenzonitrile (ACI)
    • o-Tolunitrile, 5-nitro- (6CI, 7CI)
    • 5-Nitro-2-methylbenzonitrile
    • NSC 507493
    • 2-methyl-5-nitrobenzenecarbonitrile;3-cyano-4-methylnitrobenzene;
    • DTXCID00276561
    • 2-Methyl-5-nitrobenzonitrile, 97%
    • XOSDYLFXPMFRGF-UHFFFAOYSA-
    • DTXSID20325444
    • AC-3302
    • PS-5955
    • 939-83-3
    • BP-10743
    • NSC-507493
    • AE-641/00686062
    • Benzonitrile,2-methyl-5-nitro-
    • DB-030869
    • SY004584
    • Z104495426
    • CS-W002113
    • M2570
    • MFCD00017040
    • STK377441
    • SCHEMBL1343971
    • AKOS000120710
    • EN300-21342
    • MDL: MFCD00017040
    • Inchi: 1S/C8H6N2O2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,1H3
    • Chave InChI: XOSDYLFXPMFRGF-UHFFFAOYSA-N
    • SMILES: N#CC1C(C)=CC=C([N+](=O)[O-])C=1
    • BRN: 1947376

Propriedades Computadas

  • Massa Exacta: 162.04300
  • Massa monoisotópica: 162.043
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 225
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 69.6
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none

Propriedades Experimentais

  • Cor/Forma: 未确定
  • Densidade: 1.3264 (rough estimate)
  • Ponto de Fusão: 104.0 to 108.0 deg-C
  • Ponto de ebulição: 175°C/10mmHg(lit.)
  • Ponto de Flash: 130.1℃
  • Índice de Refracção: 1.5770 (estimate)
  • Solubilidade: ethanol: soluble(lit.)
  • PSA: 69.61000
  • LogP: 2.29808
  • Solubilidade: 未确定

2-Methyl-5-nitrobenzonitrile Informações de segurança

2-Methyl-5-nitrobenzonitrile Dados aduaneiros

  • CÓDIGO SH:2926909090
  • Dados aduaneiros:

    中国海关编码:

    2926909090

    概述:

    2926909090 其他腈基化合物. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-Methyl-5-nitrobenzonitrile Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
345016-5G
2-Methyl-5-nitrobenzonitrile
939-83-3 97%
5G
¥411.59 2022-02-24
TRC
M220815-250mg
2-Methyl-5-nitrobenzonitrile
939-83-3
250mg
$ 50.00 2022-06-04
TRC
M220815-500mg
2-Methyl-5-nitrobenzonitrile
939-83-3
500mg
$ 65.00 2022-06-04
TRC
M220815-2.5g
2-Methyl-5-nitrobenzonitrile
939-83-3
2.5g
$ 95.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M29350-5g
2-Methyl-5-nitrobenzonitrile
939-83-3 97%
5g
¥35.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M29350-25g
2-Methyl-5-nitrobenzonitrile
939-83-3 97%
25g
¥105.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M29350-10g
2-Methyl-5-nitrobenzonitrile
939-83-3 97%
10g
¥68.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M29350-100g
2-Methyl-5-nitrobenzonitrile
939-83-3 97%
100g
¥392.0 2024-07-19
Fluorochem
068338-1g
2-Methyl-5-nitrobenzonitrile
939-83-3 97%
1g
£10.00 2022-03-01
Fluorochem
068338-5g
2-Methyl-5-nitrobenzonitrile
939-83-3 97%
5g
£16.00 2022-03-01

2-Methyl-5-nitrobenzonitrile Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Fuming nitric acid ,  Fuming sulfuric acid ;  1 h, rt
1.2 cooled; 1 h, rt
Referência
Highly efficient triarylene conjugated dyes for sensitized solar cells
Chang, Yuan Jay; Chow, Tahsin J., Journal of Materials Chemistry, 2011, 21(26), 9523-9531

Método de produção 2

Condições de reacção
1.1 Reagents: Sulfuric acid ;  rt → 0 °C; 20 min, 0 °C
1.2 Reagents: Fuming nitric acid Solvents: Water ;  1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
Referência
Synthesis and characterization of 4-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile
Ru, Zongling; Wang, Guoxi, Huaxue Yanjiu Yu Yingyong, 2008, 20(9), 1202-1204

Método de produção 3

Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  12 h, 80 °C
Referência
Dihydroxylphenyl amides as inhibitors of the Hsp90 molecular chaperone
Kung, Pei-Pei; Funk, Lee; Meng, Jerry; Collins, Michael; Zhou, Joe Zhongxiang; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(23), 6273-6278

Método de produção 4

Condições de reacção
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  24 h, 80 °C
Referência
Preparation of hydroxyarylcarboxamide derivatives for treating cancer
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Catalysts: Nitronium tetrafluoroborate
Referência
Indirect electrochemical methods of nitration: novel nitroacetamidation of dienes
Bloom, A. Jon; Fleischmann, Martin; Mellor, John M., Tetrahedron Letters, 1984, 25(43), 4971-4

Método de produção 6

Condições de reacção
Referência
Preparation of substituted thiazole derivatives bearing 3-pyridyl groups as steroid C17,20 lyase inhibitors, process for preparing the same and use thereof
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Trifluoroacetic anhydride ,  Nitric acid Solvents: Acetic anhydride
Referência
A novel method for the nitration of deactivated aromatic compounds
Smith, Keith; Gibbins, Tracy; Millar, Ross W.; Claridge, Robert P., Perkin 1, 2000, (16), 2753-2758

Método de produção 8

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Fuming nitric acid ;  2 h, 0 °C
Referência
Reaction of benzal bromides in water/dioxane system for easy access to benzaldehydes and 2-formylbenzonitriles (2-cyanobenzaldehydes)
Di Mola, Antonia; Caruso, Tonino; De Caprariis, Paolo; Massa, Antonio, ARKIVOC (Gainesville, 2016, (4), 9-20

Método de produção 9

Condições de reacção
1.1 Reagents: Nitronium tetrafluoroborate Solvents: Sulfolane
Referência
Aromatic substitution. VIII. Mechanism of the nitronium tetrafluoroborate nitration of alkylbenzenes in tetramethylene sulfone solution. Remarks on certain aspects of electrophilic aromatic substitution
Olah, George A.; Kuhn, Stephen J.; Flood, Sylvia H., Journal of the American Chemical Society, 1961, 83, 4571-80

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium carbonate Catalysts: Palladium ,  α-Cyclodextrin, polymer with 1,1′-methylenebis[4-isocyanatobenzene] Solvents: Dimethylformamide ,  Water ;  rt → 120 °C
1.2 18 h, 120 °C
Referência
Immobilized palladium nanoparticles on a cyclodextrin-polyurethane nanosponge (Pd-CD-PU-NS): An efficient catalyst for cyanation reaction in aqueous media
Khajeh Dangolani, Soheila; Sharifat, Sara; Panahi, Farhad; Khalafi-Nezhad, Ali, Inorganica Chimica Acta, 2019, 494, 256-265

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium carbonate ,  Potassium iodide Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  1,2-Bis(diphenylphosphino)ethane ,  Palladium diacetate Solvents: Dimethylformamide ;  22 h, 130 °C
Referência
Ethyl Cyanoacetate: A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides
Zheng, Shuyan; Yu, Chunhui; Shen, Zhengwu, Organic Letters, 2012, 14(14), 3644-3647

Método de produção 12

Condições de reacção
1.1 Reagents: Ozone ,  Nitrogen dioxide Solvents: Acetonitrile ;  3 h, -10 °C
Referência
Nitration of moderately deactivated arenes with nitrogen dioxide and molecular oxygen under neutral conditions. Zeolite-induced enhancement of regioselectivity and reversal of isomer ratios
Peng, Xinhua; Fukui, Naoyuki; Mizuta, Masayuki; Suzuki, Hitomi, Organic & Biomolecular Chemistry, 2003, 1(13), 2326-2335

Método de produção 13

Condições de reacção
Referência
Reductive Coupling of Nitroarenes and HCHO for General Synthesis of Functional Ethane-1,2-diamines by a Cobalt Single Atom Catalyst
Sun, Jia-Lu; Jiang, Huanfeng ; Dixneuf, Pierre H.; Zhang, Min, Journal of the American Chemical Society, 2023, 145(31), 17329-17336

2-Methyl-5-nitrobenzonitrile Raw materials

2-Methyl-5-nitrobenzonitrile Preparation Products

Fornecedores recomendados
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shenzhen Yaoyuan R&D Center Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Nanjing Jubai Biopharm
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Inner Mongolia Xinhong Biological Technology Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.